molecular formula C8H8N2O B11781367 6-(Hydroxymethyl)-4-methylnicotinonitrile

6-(Hydroxymethyl)-4-methylnicotinonitrile

Cat. No.: B11781367
M. Wt: 148.16 g/mol
InChI Key: QUELRXLINGKTDA-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) and Nicotinonitrile Heterocyclic Systems in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit found in a vast array of natural products and synthetic compounds. nih.gov Its presence is notable in essential biomolecules like nicotinamide (B372718) and vitamin B6, highlighting its integral role in metabolic processes. bldpharm.comsigmaaldrich.com The pyridine ring system is a common N-heteroaromatic incorporated into the structure of many pharmaceuticals, serving as a critical pharmacophore in drug development. nih.gov This is due to its ability to engage in various biological interactions and its synthetic versatility, which allows for the creation of diverse molecular architectures. nih.gov

Nicotinonitrile, or 3-cyanopyridine (B1664610), is a derivative of pyridine that has garnered significant attention in medicinal chemistry. bldpharm.comsigmaaldrich.com The introduction of a nitrile (-CN) group to the pyridine ring opens up a wide range of chemical transformations and imparts unique electronic properties to the molecule. Nicotinonitrile and its derivatives are recognized as important scaffolds for the development of therapeutic agents with a broad spectrum of pharmacological activities. bldpharm.comsigmaaldrich.com Marketed drugs such as bosutinib, milrinone, and neratinib contain the nicotinonitrile core, underscoring its therapeutic relevance. bldpharm.comsigmaaldrich.com Researchers have extensively explored synthetic pathways to access functionalized nicotinonitriles, leading to a wealth of knowledge about their biological and medicinal characteristics. bldpharm.comchemsrc.com

Structural Characteristics and Chemical Importance of Substituted Nicotinonitriles

Substituted nicotinonitriles are compounds where the basic nicotinonitrile structure is modified with various functional groups at different positions on the pyridine ring. These substitutions are crucial as they significantly influence the molecule's physical, chemical, and biological properties. The strategic placement of substituents allows for the fine-tuning of properties such as lipophilicity, electronic distribution, and steric profile, which in turn affects the compound's interaction with biological targets. chemicalbook.com

The chemical importance of substituted nicotinonitriles lies in their versatility as building blocks in organic synthesis and their wide range of biological activities. The nitrile group is a key functional handle, capable of being converted into other important functionalities like amines, carboxylic acids, or amides. smolecule.com This chemical reactivity makes them valuable intermediates for creating more complex molecular structures. smolecule.com

From a medicinal chemistry perspective, substituted nicotinonitriles have demonstrated a remarkable diversity of biological effects, including:

Anticancer activity : Many nicotinonitrile derivatives have shown potent cytotoxic effects against various cancer cell lines. nist.govambeed.com

Antimicrobial properties : Certain derivatives exhibit activity against various bacterial strains. smolecule.com

Anti-inflammatory effects : These compounds have been investigated for their potential to modulate inflammatory pathways. bldpharm.com

Enzyme inhibition : They have been reported to inhibit specific enzymes involved in critical metabolic and signaling pathways. smolecule.com

The specific compound, 6-(Hydroxymethyl)-4-methylnicotinonitrile , is a substituted nicotinonitrile with a hydroxymethyl group at the 6-position and a methyl group at the 4-position. While comprehensive research on this specific molecule is not widely available in peer-reviewed literature, its structure suggests potential as a valuable intermediate in the synthesis of more complex pharmaceutical agents. The hydroxymethyl group, in particular, offers a reactive site for further functionalization or for forming hydrogen bonds with biological receptors.

Below is a table summarizing the basic chemical data for this compound.

PropertyValue
CAS Number 1637310-90-7
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol

Data sourced from chemical supplier databases. bldpharm.com

The exploration of uniquely substituted nicotinonitriles like this compound continues to be an active area of research, driven by the quest for novel therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-(hydroxymethyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-2-8(5-11)10-4-7(6)3-9/h2,4,11H,5H2,1H3

InChI Key

QUELRXLINGKTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Hydroxymethyl 4 Methylnicotinonitrile and Its Structural Analogs

Multi-component Reaction Strategies for Nicotinonitrile Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of compounds for drug discovery and materials science. Several MCR strategies have been successfully employed for the synthesis of nicotinonitrile scaffolds.

Hantzsch-type Condensations and Modified Protocols

The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). mdpi.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. mdpi.com While the traditional Hantzsch synthesis yields pyridine-3,5-dicarboxylates, modified protocols have been developed to introduce a cyano group at the 3-position, leading to the formation of nicotinonitrile derivatives.

A common modification involves the use of a β-ketoester equivalent that already contains a cyano group, such as ethyl cyanoacetate. In a typical reaction, an aldehyde, a β-dicarbonyl compound, and ammonium acetate are reacted, often under solvent-free conditions or with the assistance of a catalyst, to afford the desired dihydropyridine (B1217469), which is subsequently aromatized. rsc.org The versatility of the Hantzsch reaction allows for the synthesis of a wide array of substituted pyridines by varying the aldehyde and the β-dicarbonyl components.

Aldehydeβ-Dicarbonyl CompoundCatalyst/ConditionsProductYield (%)
BenzaldehydeEthyl acetoacetatep-toluenesulfonic acid, solvent-freeDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate96
Furanic aldehydesEthyl acetoacetatep-sulfonic acid calix prepchem.comarene, microwaveFuran-substituted dihydropyridines43-96

Knoevenagel Condensation Approaches

The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, is a key step in many synthetic routes to nicotinonitriles. In the context of multi-component reactions, the Knoevenagel condensation can be integrated into a one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives.

This approach typically involves the reaction of an aldehyde, malononitrile (B47326), and a ketone or another active methylene compound in the presence of a base and a nitrogen source like ammonium acetate. prepchem.com The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This intermediate then undergoes a Michael addition with the enolate of the ketone, followed by cyclization and aromatization to yield the highly substituted 2-amino-3-cyanopyridine. prepchem.com The use of various substituted aldehydes and ketones allows for the generation of a diverse library of nicotinonitrile analogs. scholarsresearchlibrary.comgoogle.comepa.govdntb.gov.ua

AldehydeKetone/Active Methylene CompoundCatalyst/ConditionsProductYield (%)
BenzaldehydeAcetophenoneNa2CaP2O7, 80 °C, solvent-free2-Amino-4,6-diphenylnicotinonitrile92
4-ChlorobenzaldehydeCyclohexanoneNa2CaP2O7, 80 °C, solvent-free2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile94

Domino and Tandem Reactions

Domino and tandem reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient pathway to complex molecular architectures like nicotinonitriles. academie-sciences.fr These reactions are designed to maximize molecular complexity from simple starting materials in a highly atom-economical fashion.

One such strategy involves a tandem reaction for the synthesis of multifunctional 3-cyanopyridine (B1664610) derivatives from benzopyranonitriles and pyrrolidines under mild, metal-free conditions. rsc.org This reaction proceeds with 100% atom economy and affords the products in high yields. Another approach utilizes a tandem one-pot method for the construction of polysubstituted pyridines through the sequential reactions of a nitrile with a Reformatsky reagent and a 1,3-enyne. This process involves regio- and chemoselective addition of a Blaise reaction intermediate, followed by isomerization, cyclization, and an aromatization cascade. academie-sciences.fr Furthermore, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a rapid and environmentally benign route to highly functionalized pyridines. This process is presumed to proceed via a Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. researchgate.net

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYield (%)
BenzopyranonitrilePyrrolidine-NaOH3-Cyanopyridine derivativeup to 97 rsc.org
NitrileReformatsky reagent1,3-Enyne-Polysubstituted pyridineNot specified academie-sciences.fr
AldehydeMalononitrileN-Alkyl-2-cyanoacetamideK2CO3, MicrowaveHighly functionalized N-alkylated pyridineHigh yields researchgate.net

Functional Group Interconversion and Derivatization at the Hydroxymethyl Moiety (C6)

The hydroxymethyl group at the C6 position of the nicotinonitrile scaffold is a versatile handle for further chemical modifications. Functional group interconversion and derivatization at this site can lead to a wide range of analogs with tailored properties.

Reductive Transformations of Carboxylates to Hydroxymethyl Groups

A common and efficient method for introducing the hydroxymethyl group is through the reduction of a corresponding carboxylic acid or its ester derivative. The selective reduction of a carboxylate group on the pyridine ring can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a relatively mild reducing agent, and its reactivity towards esters can be enhanced by the addition of certain additives. For instance, the NaBH4-methanol system has been successfully used for the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol (B129727) in high yields. scholarsresearchlibrary.com The addition of Lewis acids such as lithium chloride (LiCl) or calcium chloride (CaCl2) can further activate the ester carbonyl group towards reduction by NaBH4, allowing for selective transformations even in the presence of other functional groups. epa.govreddit.comscirp.org

SubstrateReducing Agent/ConditionsProductYield (%)
Methyl nicotinateNaBH4-MeOH, refluxing THF3-Pyridyl methanolHigh scholarsresearchlibrary.com
Aromatic estersNaBH4/LiCl, diglyme, 162 °CCorresponding benzyl (B1604629) alcoholsGood epa.gov

Selective Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of the 6-(hydroxymethyl) moiety can be readily alkylated or acylated to introduce a variety of functional groups, which can significantly impact the biological activity and physicochemical properties of the molecule.

Selective Alkylation: O-alkylation of hydroxypyridines can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide. To achieve selectivity in the presence of other nucleophilic sites, such as the pyridine nitrogen, careful selection of reaction conditions is crucial. The use of aqueous micellar media has been reported as an environmentally benign approach for the O-alkylation of hydroxy pyridines. nih.gov

Selective Acylation: The selective acylation of a hydroxyl group in the presence of other nucleophilic groups is a common challenge in organic synthesis. The use of specific acylating agents and catalysts can direct the reaction towards the desired O-acylation product. For instance, the acylation of 6-deoxyglycals has shown that the choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride-pyridine) can influence the regioselectivity of the reaction. While specific examples for 6-(hydroxymethyl)-4-methylnicotinonitrile are not extensively detailed in the provided context, the principles of selective acylation of polyfunctional molecules are applicable.

Substrate TypeReagentConditionsProduct
Hydroxy pyridinesAlkyl halideAqueous micellar mediaO-alkylated pyridine nih.gov
6-DeoxyglycalsAcetyl chloride-Allylic O-acylation
6-DeoxyglycalsAcetic anhydride-pyridine-Homoallylic O-acylation

Strategies for Functionalization and Diversification at the Methyl Moiety (C4)

The functionalization of the C4-methyl group in this compound and its analogs is a key strategy for creating structural diversity and exploring structure-activity relationships. Direct C-H functionalization of methyl groups on pyridine rings is challenging due to the electron-deficient nature of the heterocycle. However, several methodologies can be employed.

One common approach involves radical reactions, such as the Minisci reaction. This method allows for the introduction of various alkyl and acyl groups at positions ortho and para to the nitrogen atom. While typically targeting the C-H bonds of the pyridine ring itself, variations of this reaction can be adapted for the functionalization of alkyl side chains.

Another strategy involves the generation of a stabilized carbanion at the methyl group. This can be achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium. The resulting nucleophile can then react with a range of electrophiles to introduce new functional groups. For instance, reaction with aldehydes or ketones would yield hydroxylated side chains, while reaction with alkyl halides would lead to chain extension. This approach, however, requires careful optimization to avoid competing reactions with other functional groups on the molecule, such as the hydroxymethyl group or the nitrile.

Transition-metal-catalyzed C-H activation presents a more modern and versatile approach. Catalysts based on palladium, rhodium, or iridium can selectively activate the C(sp³)–H bonds of the methyl group, enabling the introduction of various functionalities. These methods often exhibit high functional group tolerance, making them suitable for complex molecules. For example, a directed C-H activation approach could be envisioned where a coordinating group on the pyridine ring directs the metal catalyst to the C4-methyl position for subsequent coupling reactions.

Derivatization Approaches at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key site for derivatization, as its lone pair of electrons is not part of the aromatic π-system, rendering it basic and nucleophilic.

N-Oxidation: One of the most fundamental derivatizations is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. It activates the C2 and C4 positions for nucleophilic substitution and modifies the electronic properties of the ring, which can be leveraged in subsequent synthetic steps.

N-Alkylation and N-Acylation: The pyridine nitrogen can readily react with electrophiles like alkyl halides or acyl chlorides to form pyridinium (B92312) salts. This process introduces a positive charge on the nitrogen atom, significantly increasing the ring's susceptibility to nucleophilic attack. These pyridinium salts are versatile intermediates. For instance, the Zincke reaction can be used for the selective introduction of radicals into pyridinium compounds. Furthermore, the formation of pyridinium salts is a key step in dearomatization reactions, which provide access to highly functionalized piperidine (B6355638) and dihydropyridine structures. Recent advances have demonstrated that even complex pharmaceuticals containing pyridine moieties can be selectively derivatized at the nitrogen.

The table below summarizes common derivatization approaches at the pyridine nitrogen.

Derivatization TypeReagent ExampleProductKey Features
N-Oxidation Peracid (RCO₃H)Pyridine N-oxideActivates C2/C4 for nucleophilic attack; alters electronic properties.
N-Alkylation Alkyl Halide (R-X)N-Alkylpyridinium SaltIntroduces positive charge; activates ring for nucleophilic addition.
N-Acylation Acyl Halide (RCOX)N-Acylpyridinium SaltHighly reactive intermediate for substitution and ring-opening reactions.
Lewis Acid Adduct Boron Trifluoride (BF₃)Pyridinium-Lewis Acid ComplexActivates the ring for nucleophilic addition by enhancing its electrophilicity.

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like nicotinonitriles to reduce environmental impact, improve safety, and enhance efficiency. Key strategies include the use of advanced catalytic systems, eliminating hazardous solvents, and employing energy-efficient technologies like microwave irradiation and continuous flow processing.

The development of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, minimizing waste. Nanomagnetic catalysts have emerged as particularly promising due to their high surface-area-to-volume ratio and simple separation using an external magnet.

Several studies have reported the use of novel nanomagnetic catalysts for the synthesis of nicotinonitrile derivatives. For example, a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been successfully used in a four-component reaction to produce a wide range of nicotinonitriles in excellent yields (68–90%) under solvent-free conditions. Similarly, a magnetic H-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, has been designed for the green synthesis of new nicotinonitrile compounds, also under solvent-free conditions, with high yields. These catalysts facilitate multicomponent reactions, which are highly atom-economical, by proceeding through mechanisms like cooperative vinylogous anomeric-based oxidation (CVABO). The use of such catalysts avoids the need for filtration and reduces catalyst loss, aligning with green chemistry principles.

The table below details examples of nanomagnetic catalysts used in nicotinonitrile synthesis.

CatalystReaction TypeConditionsYieldKey Advantage
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂Four-component reaction110 °C, Solvent-free, 40-60 min68–90%High stability, easy magnetic separation, high surface-to-volume ratio.
Fe₃O₄@SiO₂@tosyl-carboxamideMulticomponent reaction100 °C, Solvent-free50–73%Recyclable H-bond donor/acceptor, easy magnetic separation.
Copper Fluorapatite (CuFAP)Aldehyde to nitrile conversion100 °C, NeatGood to ExcellentHeterogeneous, robust, reusable, and environmentally benign.

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or "neat," reaction conditions reduce pollution, costs, and safety hazards. Many modern syntheses of nicotinonitrile derivatives are performed under solvent-free conditions, often with gentle heating. These reactions are frequently combined with other green technologies to enhance their efficiency.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher yields and product purity. The synthesis of nicotinonitrile derivatives has been shown to benefit significantly from this technology. For instance, a one-pot protocol for preparing nicotinonitrile-linked bis(thiazoles) was achieved with yields of 84–95% in just 40–90 minutes under microwave irradiation, a significant improvement over conventional heating methods.

The following table compares conventional and microwave-assisted synthesis for a representative reaction.

MethodSolventTemperatureTimeYield
Conventional Heating Dioxane100 °C5 h49%
Microwave Irradiation Dioxane100 °C60 min58%

Continuous flow chemistry is a modern synthetic technology that offers significant advantages in safety, scalability, and efficiency over traditional batch processing. In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time. This approach is particularly well-suited for the synthesis of pyridine precursors.

The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow process. This method allows for the Michael addition and subsequent cyclodehydration to be performed in a single step without isolating intermediates, producing trisubstituted pyridines efficiently. Combining continuous flow with microwave heating can further accelerate these reactions. The synthesis of pyridine N-oxides has also been achieved with high efficiency (up to 99% yield) and stability using a packed-bed microreactor in a continuous flow system that operated for over 800 hours while maintaining catalyst activity. Such methodologies are crucial for the large-scale, sustainable production of key pyridine-based intermediates needed for the synthesis of complex molecules like this compound.

Reaction TypeFlow SystemConditionsResidence TimeYieldKey Advantage
Bohlmann–Rahtz Pyridine SynthesisMicrowave Flow ReactorEtOH–AcOH, 120 °C5 min76%One-step process, avoids isolation of intermediates.
N-Oxidation of PyridinesPacked-Bed Microreactor (TS-1 catalyst)H₂O₂ in MethanolN/Aup to 99%Safer, greener, highly efficient, and stable for long-term operation.

Chemical Reactivity and Mechanistic Investigations of 6 Hydroxymethyl 4 Methylnicotinonitrile Derivatives

Reactions Involving the Nitrile Group (C3)

The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. This reactivity is central to many of the transformations involving this functional group.

The nitrile group of 6-(hydroxymethyl)-4-methylnicotinonitrile can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively. The reaction proceeds through an amide intermediate. This transformation is a common strategy for introducing a carboxylic acid functionality onto the pyridine ring, which can then be used for further synthetic manipulations.

Related transformations of the nitrile group include its reduction to a primary amine using strong reducing agents like lithium aluminum hydride. This reaction provides a route to aminomethylpyridine derivatives.

The nitrile group is a key participant in cycloaddition reactions, enabling the synthesis of various fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Pyridopyrimidines: Nicotinonitrile derivatives are valuable precursors for the synthesis of pyridopyrimidines. For instance, 2-amino-nicotinonitrile derivatives can react with various reagents to form the pyrimidine ring fused to the pyridine core. While specific examples starting from this compound are not detailed in the provided sources, the general strategy involves the reaction of the amino group (which can be formed from the nitrile) and the nitrile itself with reagents like formamide or isothiocyanates to construct the fused pyrimidine ring.

Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines from nicotinonitrile precursors is a well-established method. cncb.ac.cnresearchgate.net One common approach involves the cyclization of a nicotinonitrile derivative that has a suitable oxygen-containing substituent at an adjacent position. In the case of this compound, the hydroxymethyl group is not directly adjacent to the nitrile. However, related nicotinonitriles can be utilized. For example, the ring cyclization of certain nicotinonitrile derivatives in the presence of a base like sodium methoxide can lead to the formation of the furo[2,3-b]pyridine core. researchgate.net The general synthetic utility of nicotinonitriles in forming such fused systems highlights a potential reaction pathway for derivatives of this compound.

Fused HeterocycleGeneral PrecursorKey Reaction TypeReference
Pyridopyrimidine2-Amino-nicotinonitrile derivativeCyclocondensation nih.gov
Furo[2,3-b]pyridineSubstituted nicotinonitrileIntramolecular Cyclization cncb.ac.cnresearchgate.net

Reactivity of the Hydroxymethyl Group (C6)

The hydroxymethyl group at the C6 position is a versatile functional handle that can undergo a variety of transformations, including oxidation, condensation, and etherification reactions.

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, studies on similar pyridine derivatives have shown that the 6-hydroxymethyl group can be selectively oxidized to an aldehyde under mild conditions. researchgate.net This transformation is valuable for introducing a carbonyl group, which can then participate in a wide range of subsequent reactions such as condensations and additions.

Oxidation ProductReagent (Example)Reaction Condition
AldehydeManganese dioxide (MnO2)Mild conditions
Carboxylic AcidPotassium permanganate (KMnO4)Stronger oxidizing conditions

The hydroxymethyl group can participate in condensation reactions with various nucleophiles. For example, it can react with amines to form aminomethyl derivatives or with active methylene (B1212753) compounds in the presence of a base.

Etherification of the hydroxymethyl group provides a means to introduce a variety of substituents. This can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. These ether derivatives can be designed to modulate the steric and electronic properties of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is electron-deficient, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the nitrile group, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields. When substitution does occur, the electrophile is directed to the positions meta to the nitrogen atom and the nitrile group. The activating effect of the methyl and hydroxymethyl groups may slightly influence the regioselectivity, but the deactivating effect of the ring nitrogen and nitrile group is dominant.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. In this compound, the positions are already substituted. However, if a good leaving group were present on the ring, nucleophilic attack would be favored. For pyridine rings in general, SNAr reactions proceed through an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. nih.gov The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the ring.

Reaction TypeReactivity of Pyridine RingDirecting Effect of Substituents
Electrophilic Aromatic SubstitutionDeactivatedMeta to N and CN
Nucleophilic Aromatic SubstitutionActivatedOrtho and para to N

Transition Metal-Catalyzed Coupling Reactions and Ligand Design

The pyridine core of this compound derivatives makes them valuable precursors for the synthesis of bipyridine ligands, which are crucial in the field of coordination chemistry and catalysis. The strategic placement of functional groups on the pyridine ring allows for the construction of ligands with tailored electronic and steric properties. These ligands can then be used to form transition metal complexes with applications in various catalytic processes.

One of the key approaches to synthesizing bipyridine ligands from pyridine precursors is through palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Negishi couplings have been extensively developed for the formation of C-C bonds between pyridine rings. For instance, the Negishi coupling of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst like Pd(dba)₂ and a suitable ligand such as XPhos has proven to be an effective method for creating 2,2'-bipyridine derivatives.

While direct examples involving this compound in these specific coupling reactions are not extensively documented in publicly available literature, the established reactivity of similar pyridine derivatives provides a strong basis for its potential application. The hydroxymethyl group at the 6-position and the methyl group at the 4-position can influence the reactivity and solubility of the molecule, and may also serve as handles for further functionalization post-coupling.

The design of ligands derived from this compound would involve converting the nitrile or another functional group into a suitable coupling partner (e.g., a halide or a boronic ester) and then subjecting it to a cross-coupling reaction with another pyridine derivative. The resulting bipyridine could then chelate to a transition metal, forming a complex that can act as a catalyst. The substituents on the bipyridine ligand play a critical role in modulating the properties of the metal center, such as its redox potential and stability, which in turn affects the catalytic activity.

Table 1: Overview of Common Transition Metal-Catalyzed Coupling Reactions for Bipyridine Synthesis

Coupling ReactionReactantsCatalyst System (Typical)Key Features
Suzuki Coupling Pyridyl-boronic acid/ester + HalopyridinePd catalyst (e.g., Pd(PPh₃)₄), BaseTolerant of many functional groups, uses readily available and stable boronic acids.
Stille Coupling Organostannane (e.g., Pyridyl-SnR₃) + HalopyridinePd catalyst (e.g., Pd(PPh₃)₄)Mild reaction conditions, but toxicity of tin reagents is a concern.
Negishi Coupling Organozinc (e.g., Pyridyl-ZnX) + HalopyridinePd or Ni catalystHigh reactivity and functional group tolerance.

Proposed Reaction Mechanisms for Novel Transformations

Understanding the reaction mechanisms of novel transformations involving this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. While specific mechanistic studies on this compound are not widely reported, analogies can be drawn from related heterocyclic systems.

For instance, transformations involving the hydroxymethyl group, such as cyclization reactions, are of significant interest. The proposed mechanism for such a reaction would likely involve the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack.

Consider a hypothetical acid-catalyzed cyclization of a derivative of this compound. The proposed mechanism could proceed as follows:

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group is protonated to form a good leaving group (water).

Formation of a Carbocation: The departure of the water molecule leads to the formation of a primary carbocation at the methylene group.

Intramolecular Nucleophilic Attack: A nucleophilic atom within the molecule, potentially the nitrogen of the pyridine ring or another suitably positioned functional group, attacks the carbocation.

Ring Closure and Deprotonation: This attack results in the formation of a new ring. A subsequent deprotonation step regenerates the catalyst and yields the final cyclized product.

Another area of mechanistic interest is the transformation of the nitrile group. For example, in the presence of a suitable catalyst and reagents, the nitrile group could undergo hydration to an amide or reduction to an amine. The mechanism of these transformations would depend on the specific reagents and catalysts employed.

Table 2: Hypothetical Mechanistic Steps for a Novel Transformation

StepDescriptionIntermediate/Transition State
1. Activation Activation of a functional group (e.g., protonation of a hydroxyl group).Formation of a more reactive species.
2. Nucleophilic Attack An intramolecular or intermolecular nucleophile attacks an electrophilic center.Formation of a new covalent bond.
3. Rearrangement/Elimination The intermediate undergoes rearrangement or elimination to form a more stable product.Can involve carbocation rearrangements or elimination of a small molecule.
4. Final Product Formation Deprotonation or another final step to yield the stable product.Regeneration of any catalyst used.

Further detailed experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms for novel transformations of this compound and its derivatives. Such investigations would provide valuable insights into their chemical reactivity and guide the development of new synthetic methodologies.

Advanced Analytical and Spectroscopic Characterization in Research of 6 Hydroxymethyl 4 Methylnicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 6-(hydroxymethyl)-4-methylnicotinonitrile in solution. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which appear as positive, negative, positive, and absent signals, respectively in a DEPT-135 experiment. uvic.ca

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, it would show correlations between the protons of the hydroxymethyl group and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu It is crucial for identifying the connectivity across quaternary carbons, such as linking the methyl protons to the C4 and adjacent carbons of the pyridine (B92270) ring.

The following tables summarize the expected chemical shifts for this compound based on analysis of related structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H5 (ring CH)~8.5Singlet (s)Aromatic proton on the pyridine ring.
H2 (ring CH)~7.3Singlet (s)Aromatic proton on the pyridine ring.
-CH₂-OH~4.8Singlet (s) or Doublet (d)Methylene protons of the hydroxymethyl group. May show coupling to the -OH proton.
-CH₃~2.5Singlet (s)Methyl group protons attached to the pyridine ring.
-CH₂-OHVariableSinglet (s) or Triplet (t)Hydroxyl proton; chemical shift is concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalNotes
C6~160AbsentQuaternary carbon attached to the hydroxymethyl group.
C4~150AbsentQuaternary carbon attached to the methyl group.
C2~152PositiveMethine carbon in the pyridine ring.
C5~125PositiveMethine carbon in the pyridine ring.
C3~110AbsentQuaternary carbon attached to the nitrile group.
-C≡N~117AbsentNitrile carbon.
-CH₂-OH~65NegativeMethylene carbon of the hydroxymethyl group.
-CH₃~20PositiveMethyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the determination of a unique molecular formula.

For this compound, the molecular formula is C₉H₁₀N₂O. HRMS analysis, typically using Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The calculated theoretical exact mass is compared to the experimentally measured value. A close match, usually within 5 parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for Molecular Formula Confirmation.
SpeciesMolecular FormulaCalculated Exact Mass (m/z)Expected Experimental Mass (m/z)
[M+H]⁺C₉H₁₁N₂O⁺163.0866163.0866 ± 0.0008

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. vscht.cz

C-H Stretches: Absorptions for aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and hydroxymethyl groups) are found just below 3000 cm⁻¹. pressbooks.pub

C≡N Stretch: The nitrile group (-C≡N) gives rise to a sharp, medium-intensity absorption band in the 2240-2220 cm⁻¹ region.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: The carbon-oxygen single bond stretch of the primary alcohol appears as a strong band between 1050-1000 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H stretch3400–3200Strong, Broad
Aromatic C-HC-H stretch3100–3000Medium
Aliphatic C-HC-H stretch3000–2850Medium
Nitrile (-C≡N)C≡N stretch2240–2220Medium, Sharp
Pyridine RingC=C, C=N stretch1600–1450Medium-Strong
Alcohol (-CH₂-OH)C-O stretch1050–1000Strong

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the photophysical properties of a molecule, related to its electronic structure and conjugated π-system. The pyridine ring in this compound acts as a chromophore.

UV-Vis Spectroscopy: The UV-Vis spectrum would likely show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the substituted pyridine ring. The exact position of the maximum absorption (λmax) and the molar absorptivity (ε) depend on the solvent used.

Fluorescence Spectroscopy: Some pyridine derivatives are known to exhibit fluorescence. If this compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at or near its λmax. The resulting spectrum would show an emission maximum at a longer wavelength (a Stokes shift) and provide information about the molecule's excited state properties.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive data on:

Bond lengths and angles: Confirming the molecular geometry.

Crystal packing: How molecules are arranged in the crystal lattice.

Intermolecular interactions: Identifying and quantifying non-covalent interactions, such as hydrogen bonds involving the hydroxyl group and the pyridine or nitrile nitrogen atoms, which are critical for understanding the solid-state properties of the compound.

As of now, a public crystal structure for this specific compound has not been reported.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for analyzing its presence in reaction mixtures. A common approach would be to use a reverse-phase (RP) HPLC method.

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) column.

Mobile Phase: A polar solvent system, often a gradient mixture of water (potentially with a modifier like formic acid for better peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

Detection: A UV detector set to a wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum).

The compound would elute at a specific retention time under defined conditions. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and quantitative, making it indispensable for quality control.

Computational and Theoretical Chemistry Studies of 6 Hydroxymethyl 4 Methylnicotinonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 6-(Hydroxymethyl)-4-methylnicotinonitrile. Conformational analysis would be crucial for this molecule due to the rotatable bonds of the hydroxymethyl group. This analysis would involve systematically rotating these bonds to map the potential energy surface and identify all stable conformers and the energy barriers between them.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an important parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Analysis of the spatial distribution of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum could be generated. This predicted spectrum could then be used to aid in the interpretation of experimental spectra, helping to confirm the structure of a synthesized compound.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT can identify stable low-energy conformers, molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent, to model its movements and conformational changes. This would reveal the accessible conformational landscape at a given temperature and provide insights into how the molecule's shape fluctuates, which is important for understanding its interactions with other molecules, such as biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of nicotinonitrile derivatives with known activities were available, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound, including this compound. Statistical methods would then be used to create a model that could predict the activity of new, untested derivatives, thereby guiding the design of more potent compounds.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly DFT, are invaluable for studying the mechanisms of chemical reactions. If this compound were involved in a chemical transformation, computational chemistry could be used to map the entire reaction pathway. This would involve identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, the activation energy barriers for each step can be determined, providing a detailed understanding of the reaction's feasibility and kinetics.

Applications in Advanced Materials and Chemical Technologies Non Biological, Non Clinical

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications such as frequency conversion, optical switching, and data storage. Organic molecules with significant NLO properties typically possess a large dipole moment and extended π-conjugation, often in a donor-π-acceptor arrangement.

While specific NLO studies on 6-(hydroxymethyl)-4-methylnicotinonitrile are not extensively documented in the public literature, the broader class of nicotinonitrile derivatives has been recognized for its potential in NLO applications. researchgate.net The nicotinonitrile scaffold, with its electron-withdrawing cyano group and π-electron system of the pyridine (B92270) ring, provides a fundamental framework that can be chemically tailored to enhance NLO properties. The hydroxymethyl and methyl groups on the this compound ring can be modified to introduce strong electron-donating or accepting moieties, thereby creating molecules with significant second-order or third-order NLO responses. The inherent asymmetry in many pyridine derivatives is also a key prerequisite for second-harmonic generation (SHG), a common NLO phenomenon. researchgate.net

Fluorescent and Light-Emitting Materials

Fluorescent organic molecules are integral to the development of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The emission properties of these molecules are dictated by their electronic structure and the nature of their excited states.

Similar to its potential in NLO materials, the application of this compound in fluorescent materials is primarily inferred from studies on the broader class of nicotinonitrile derivatives. These compounds are known to exhibit distinctive photophysical properties, which has led to their exploration as fluorescent materials. researchgate.net The pyridine ring system can participate in various electronic transitions, and the substituents on the ring can be used to tune the absorption and emission wavelengths. For instance, derivatization of the hydroxymethyl group could lead to the synthesis of new fluorophores with tailored emission colors and quantum yields for potential use in organic light-emitting devices. researchgate.net

Electrical and Semiconductor Material Applications

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The performance of these materials depends on their ability to transport charge carriers (electrons or holes), which is influenced by their molecular structure and solid-state packing.

Currently, there is a lack of specific research in publicly available literature detailing the application of this compound in electrical and semiconductor materials. However, the general class of nitrogen-containing heterocyclic compounds is widely studied in organic electronics. researchgate.net The π-conjugated system of the pyridine ring could theoretically support charge transport. The potential for this compound to be used in organic electronics would depend on its charge carrier mobility, energy levels (HOMO/LUMO), and film-forming properties, which have yet to be reported.

Corrosion Inhibition in Material Science

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

While no studies have specifically evaluated this compound, numerous investigations have demonstrated the efficacy of other nicotinonitrile derivatives as corrosion inhibitors for metals like steel in acidic environments. researchgate.netresearchgate.netmdpi.com The pyridine ring, with its nitrogen heteroatom and π-electrons, along with the cyano group, can effectively coordinate with vacant d-orbitals of metal atoms, leading to strong adsorption. The presence of heteroatoms like nitrogen and oxygen allows these molecules to adsorb on the metal surface, blocking active corrosion sites. mdpi.com The inhibition efficiency of these compounds generally increases with concentration. The adsorption of nicotinonitrile derivatives on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netresearchgate.net

Below is a table of representative data from studies on related nicotinonitrile derivatives, illustrating their potential as corrosion inhibitors.

Derivative NameConcentration (mM)Inhibition Efficiency (%)Adsorption Isotherm
2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN)0.3397.14Langmuir
2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles (ATN)0.3395.23Langmuir
2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN)Not specifiedHighLangmuir
4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN)Not specifiedHighLangmuir

This table presents data for nicotinonitrile derivatives to illustrate the potential of the compound class, not for this compound itself.

Catalytic Applications and Ligand Design for Catalysis

In the field of catalysis, organic molecules containing heteroatoms are widely used as ligands that can coordinate to a metal center, modifying its reactivity and selectivity. The pyridine nitrogen atom in this compound makes it a potential monodentate or bidentate ligand for transition metal catalysts. The hydroxymethyl group could also participate in coordination, potentially forming a chelate ring with a metal ion.

While direct catalytic applications of this compound are not reported, the broader family of pyridine-based ligands is fundamental to coordination chemistry and catalysis. For instance, ruthenium(II) complexes with bipyridine-based ligands have shown remarkable activity in reactions like the hydrogenation of olefins. ijrpr.com Similarly, molybdenum complexes bearing hydrazonato ligands that incorporate pyridine moieties have been used as catalysts for cyclooctene (B146475) epoxidation. nih.gov The electronic and steric properties of the pyridine ligand are crucial in tuning the activity and selectivity of the metal catalyst. The specific substitution pattern of this compound could offer unique steric and electronic effects when coordinated to a metal, potentially leading to novel catalytic activities. The design of such ligands is a key aspect of developing new, more efficient catalysts for chemical transformations. nih.govgoogle.com

Utility as Building Blocks in Organic Synthesis for Complex Chemical Structures (Excluding Pharmaceutical Intermediates for Drugs)

This compound is classified as a heterocyclic building block in chemical synthesis. bldpharm.com Its functional groups—cyano, hydroxymethyl, and the pyridine ring itself—provide multiple reactive sites for constructing more complex molecules for applications in materials science and other areas of chemistry.

The reactivity of the nicotinonitrile scaffold allows for a variety of chemical transformations. For example, a study on the closely related compound, 2,6-diazido-4-methylnicotinonitrile, demonstrates how the 4-methylnicotinonitrile core can be used to synthesize more complex heterocyclic systems. In this work, the azido (B1232118) groups are transformed into 1,2,3-triazoles upon reaction with 1,3-dicarbonyl compounds. researchgate.net This illustrates the utility of the substituted nicotinonitrile ring as a scaffold for building larger, functional molecules. The hydroxymethyl group on this compound can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, further expanding its synthetic utility. The cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions. These transformations open pathways to a wide array of complex chemical structures that are not intended for pharmaceutical use but could have applications in areas such as dye chemistry, polymer science, or the development of functional materials.

Molecular Level Biological Interactions and Mechanistic Studies of 6 Hydroxymethyl 4 Methylnicotinonitrile Derivatives

Enzyme Modulation and Inhibition Mechanisms (In Vitro/In Silico)

Derivatives based on the nicotinonitrile framework have been identified as potent inhibitors of several classes of enzymes. The nitrile group, along with other substitutions on the pyridine (B92270) ring, plays a crucial role in binding to the active sites of these enzymes, leading to the modulation of their catalytic activity.

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Nicotinonitrile derivatives have emerged as a versatile scaffold for the development of potent protein kinase inhibitors.

PIM-1 Kinase: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases implicated in cell survival and proliferation. Several novel series of nicotinonitrile derivatives have demonstrated significant inhibitory activity against all three PIM kinase isoforms. nih.govresearchgate.net One of the most potent compounds, derivative 8e , exhibited submicromolar inhibitory concentrations (IC50) against PIM-1, PIM-2, and PIM-3, comparable to the pan-kinase inhibitor Staurosporine. nih.govcarta-evidence.org Molecular docking and dynamics simulations suggest that these compounds bind stably within the ATP-binding pocket of PIM-1 kinase. The dimethylamino group present in some derivatives forms interactions with a negative electrostatic potential surface, enhancing binding affinity. nih.gov Other studies have identified nicotinonitrile derivatives with IC50 values as low as 11.4 nM against PIM-1 kinase. researchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a crucial role in cell growth and proliferation; its inhibition is a key strategy in cancer therapy. researchgate.net Benzofuran–nicotinonitrile hybrids have been investigated as EGFR inhibitors, with some compounds showing significant activity. researchgate.net The inhibitory mechanism involves blocking the EGFR kinase from reducing tumor development and proliferation. researchgate.net

RET Tyrosine Kinase: The RET (Rearranged during Transfection) proto-oncogene is another important target in cancer therapy. A scaffold based on 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile has been optimized to produce submicromolar RET inhibitors. nih.gov Compound 13g (2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile) was identified as a potent inhibitor, with docking studies suggesting it occupies the ATP binding pocket of the kinase. nih.gov

Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway. While not direct nicotinonitrile derivatives, structurally related compounds with a pyrido[3,2-d]pyrimidin-6(5H)-one scaffold have been developed as highly potent and selective CHK1 inhibitors, with one derivative showing an IC50 of 0.55 nM. nih.gov This highlights the potential of the broader pyridine-based chemical space in targeting this kinase.

Compound Class/DerivativeTarget KinaseIC50 ValueSource(s)
Nicotinonitrile Derivative 8e PIM-10.28 µM nih.gov
Nicotinonitrile Derivative 8e PIM-2< 0.28 µM nih.gov
Nicotinonitrile Derivative 8e PIM-3< 0.28 µM nih.gov
Nicotinonitrile Derivative 4 PIM-111.4 nM researchgate.net
Nicotinonitrile Derivative 10 PIM-117.2 nM researchgate.net
Benzofuran-nicotinonitrile 3b EGFRNot specified researchgate.net
2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile 13g RETSubmicromolar nih.gov
Pyrido[3,2-d]pyrimidin-6(5H)-one 11 CHK10.55 nM nih.gov

Sphingosine-1-phosphate (S1P) lyase (S1PL) is the enzyme responsible for the irreversible degradation of the signaling lipid S1P. Inhibition of S1PL raises S1P levels, which has therapeutic implications for autoimmune diseases like multiple sclerosis. A nicotinonitrile derivative, 6-(4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl)nicotinonitrile , was identified as one of the first direct and potent S1PL inhibitors. nih.gov This class of compounds was developed through a drug discovery campaign that led to orally bioavailable agents capable of providing protection in animal models of multiple sclerosis. nih.gov The mechanism involves direct inhibition of the enzyme, preventing the breakdown of S1P. researchgate.net

Compound NameTarget EnzymeActivitySource(s)
6-(4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl)nicotinonitrileSphingosine-1-Phosphate Lyase (S1PL)Potent Inhibitor nih.gov

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. DPP-IV inhibitors are a major class of therapeutics for type 2 diabetes. The mechanism of many potent DPP-IV inhibitors, such as vildagliptin (B1682220) and saxagliptin, involves a cyanopyrrolidine moiety. researchgate.net The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site. The binding site of DPP-IV is characterized by several subsites (S1, S2, S1', S2'), and inhibitors are designed to occupy these pockets to achieve high affinity and selectivity. nih.gov While specific derivatives of 6-(hydroxymethyl)-4-methylnicotinonitrile have not been highlighted as leading DPP-IV inhibitors, the presence of the nicotinonitrile scaffold suggests potential for interaction with the catalytic triad (B1167595) of DPP-IV, similar to established cyanopyrrolidine drugs.

Compound NameTarget EnzymeIC50 ValueSource(s)
SitagliptinDipeptidyl Peptidase IV (DPP-IV)0.050 µM bioworld.com
VildagliptinDipeptidyl Peptidase IV (DPP-IV)N/A nih.gov
SaxagliptinDipeptidyl Peptidase IV (DPP-IV)N/A nih.gov
SHR-1039Dipeptidyl Peptidase IV (DPP-IV)0.009 µM bioworld.com

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a critical post-translational modification for proteins like Ras. wikipedia.org Inhibiting FTase prevents Ras from localizing to the cell membrane, thereby blocking its signaling activity, which is often hyperactive in cancer. wikipedia.orgnih.gov Farnesyltransferase inhibitors (FTIs) were developed as anticancer agents targeting this pathway. nih.gov The chemical space of FTIs is diverse and includes compounds with pyridine rings. nih.gov The mechanism of action involves competitive inhibition at the enzyme's active site, blocking the farnesylation of a wide range of proteins beyond just Ras, which contributes to their complex biological effects. nih.gov

Compound NameTarget EnzymeIC50 ValueSource(s)
TipifarnibFarnesyltransferase (FTase)0.86 nM medchemexpress.com
LonafarnibFarnesyltransferase (FTase)1.9 nM (H-ras) medchemexpress.com
L-778123Farnesyltransferase (FTase)2 nM medchemexpress.com
FTI-2153Farnesyltransferase (FTase)1.4 nM medchemexpress.com

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. nih.govuni-duesseldorf.de HDAC inhibitors cause hyperacetylation, which can reactivate tumor suppressor genes, making them effective anticancer agents. nih.gov The general mechanism for many HDAC inhibitors involves a zinc-binding group that chelates the Zn2+ ion in the enzyme's active site. Nicotinamide (B372718), a compound containing a pyridine ring similar to nicotinonitrile, is a known inhibitor of the sirtuin class (Class III) of HDACs. nih.gov Its IC50 values vary for different sirtuin isoforms, demonstrating some selectivity. nih.gov This suggests that the pyridine core of nicotinonitrile derivatives could be a viable scaffold for designing novel HDAC inhibitors.

Compound NameTarget Enzyme ClassIC50 ValueSource(s)
NicotinamideSirtuin 1 (HDAC Class III)85.1 µM nih.gov
NicotinamideSirtuin 2 (HDAC Class III)1.1 µM nih.gov
CXD101HDAC1 / HDAC2 / HDAC363 nM / 570 nM / 550 nM selleckchem.com
TinostamustineHDAC1 / HDAC2 / HDAC69 nM / 9 nM / 6 nM selleckchem.com
Compound 19i (LMK235)HDAC4 / HDAC5Nanomolar range uni-duesseldorf.de

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov AChE inhibitors bind to the enzyme's active site, which contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). mdpi.com Different inhibitors can bind to one or both of these sites, leading to varying inhibition kinetics (e.g., competitive, non-competitive, or mixed-type). While direct studies on this compound derivatives as AChE inhibitors are not prominent, the exploration of diverse heterocyclic scaffolds for this target is an active area of research.

Compound NameTarget EnzymeIC50 ValueSource(s)
DonepezilAcetylcholinesterase (AChE)0.027 µM mdpi.com
RivastigmineAcetylcholinesterase (AChE)71,000 µM mdpi.com
PhysostigmineAcetylcholinesterase (AChE)0.18 µM mdpi.com
Compound S-I 26 Acetylcholinesterase (AChE)~14,000 µM nih.gov

Receptor Ligand Interactions and Modulation (In Vitro/In Silico)

Derivatives of the this compound scaffold have been investigated for their ability to interact with several key receptors implicated in a variety of physiological and pathological processes. The following subsections detail the research findings related to these interactions.

Research into the structure-activity relationships of 2-amino-nicotinonitrile derivatives has identified them as potent antagonists of the A2A adenosine (B11128) receptor. A study focusing on 2-amino-6-furan-2-yl-4-substituted nicotinonitriles revealed that the nature of the substituent at the 4-position of the nicotinonitrile core significantly influences binding affinity and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). nih.gov

Key findings from this research indicate that the presence of a furan (B31954) group at the 6-position is beneficial for high affinity at the A2A adenosine receptor when compared to a phenyl group. nih.gov Notably, certain derivatives within this series have demonstrated Ki values in the nanomolar range, signifying high-affinity binding. For instance, compounds designated as LUF6050 and LUF6080 exhibited Ki values of 1.4 nM and 1.0 nM, respectively, for the A2A receptor, along with reasonable selectivity over other adenosine receptor subtypes. nih.gov The high affinity of these compounds was further substantiated in a cAMP second messenger assay, which confirmed their subnanomolar potency. nih.gov

Table 1: Adenosine Receptor (A2A) Binding Affinities of Selected 2-Amino-6-furan-2-yl-4-substituted Nicotinonitrile Derivatives

Compound4-SubstituentA2A Ki (nM)
LUF6050Phenyl1.4
LUF60802-Furyl1.0

Data sourced from a study on 2-amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists. nih.gov

While the nicotinonitrile scaffold is a component of some molecules targeting metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), specific research on the modulatory activity of this compound derivatives at this receptor is limited. However, studies on structurally related compounds provide some insights. For example, research on fenobam (B1672515) analogues, which are known mGluR5 antagonists, has explored modifications of a core structure that includes a phenylurea component. nih.gov Additionally, investigations into 5-(phenylethynyl)pyrimidine (B1621677) scaffolds have demonstrated a range of pharmacological activities at mGluR5, from partial antagonism to positive allosteric modulation, indicating that subtle structural changes can significantly alter the interaction with the receptor. nih.gov These findings suggest that the nicotinonitrile framework could potentially be adapted to modulate mGluR5, but direct evidence for derivatives of this compound is not yet available in the reviewed literature.

Currently, there is a lack of specific research data detailing the interactions of this compound derivatives with nicotinic acetylcholine receptors (nAChRs). While the broader class of nicotinic compounds has been extensively studied as nAChR ligands, and structure-activity relationships for various acetylcholine derivatives have been established, specific binding affinities and functional modulation data for derivatives of this compound are not presently available in the scientific literature. nih.govnih.gov

The structure-activity relationship studies in this series of compounds highlight the importance of substituents on both the phenyl ring at the 6-position and the nicotinamide nitrogen for achieving high antagonist potency.

Table 2: TRPV1 Antagonistic Activity of Selected 6-Phenylnicotinamide (B6601156) Derivatives

Compound6-SubstituentN-SubstituentTRPV1 Antagonist Potency (IC50, nM)
2 PhenylUnspecifiedPotent
32 (SB-782443) 4-Fluorophenyl2-Methylbenzothiazol-5-ylData not specified, excellent overall profile

Data based on a study on the design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. nih.gov

While these findings are for nicotinamide derivatives, they suggest that the closely related this compound scaffold could also serve as a basis for the design of novel TRPV1 antagonists. However, direct experimental data for such derivatives is needed to confirm this hypothesis.

Molecular Mechanisms of Antioxidant Activity (In Vitro/In Silico)

There is currently a lack of specific in vitro or in silico studies focused on the molecular mechanisms of antioxidant activity of this compound derivatives. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the antioxidant potential of various molecules by calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), such analyses have not been reported for this specific class of compounds. nih.govmdpi.com Similarly, in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which are standard methods for evaluating the free radical scavenging capabilities of compounds, have not been documented for this compound derivatives in the available literature. researchgate.netscirp.org

Radical Scavenging Assays

Nicotinonitrile derivatives have demonstrated notable antioxidant properties by acting as radical scavengers. The core structure, featuring a cyano group attached to a pyridine ring, is believed to possess a significant capacity for neutralizing reactive oxygen species (ROS), which can protect cells from oxidative damage. researchgate.net

Various studies have employed assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests to quantify this activity. For instance, certain synthesized nicotinonitrile derivatives have shown superior antioxidant potential compared to the standard antioxidant, ascorbic acid, in DPPH assays. researchgate.net Similarly, other derivatives incorporating a 3-cyanopyridine (B1664610) moiety have proven more effective than ascorbic acid in ABTS radical scavenging assays. researchgate.net The antioxidant capacity is often influenced by the specific functional groups attached to the nicotinonitrile scaffold.

Compound DerivativeAssayActivity/ResultReference
Nicotinonitrile Derivative 2 (Huda R. M. et al.)DPPH Radical ScavengingSuperior antioxidant activity compared to ascorbic acid. researchgate.net
Nicotinonitrile Derivatives 3, 4, 5 (Gouda M. A. et al.)ABTS Radical ScavengingMore effective than ascorbic acid. researchgate.net
Nicotinonitrile-Phenothiazine Hybrids 9, 10ABTS Radical ScavengingDemonstrated good radical scavenging activity. researchgate.net

Protection Against DNA Damage (Molecular Level)

The antioxidant properties of nicotinonitrile derivatives are closely linked to their ability to protect cellular components, including DNA, from oxidative damage. Reactive oxygen species can cause significant damage to DNA, leading to mutations and potentially carcinogenesis. By scavenging these harmful radicals, nicotinonitrile compounds can mitigate DNA damage. researchgate.net

Studies have shown that nicotinonitrile derivatives bearing a furan moiety exhibit promising in vitro antioxidant activities. researchgate.net One particular compound from this series demonstrated the highest protective activity against DNA damage induced by a bleomycin-iron complex. researchgate.net While direct studies on this compound are limited, the broader class of nicotinamides (related vitamin B3 compounds) is known to play a role in maintaining genomic stability by serving as a precursor for NAD+, a critical substrate for enzymes involved in DNA repair, such as PARP-1. nih.govnih.gov This suggests a potential mechanism by which nicotinonitrile derivatives could support cellular DNA repair processes, although more direct research is needed.

Antiproliferative Activity and Cell Cycle Modulation (In Vitro, Molecular Level)

Derivatives of nicotinonitrile have emerged as a significant class of compounds with potent antiproliferative activities against various human cancer cell lines. Their mechanism of action often involves the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Cell Line Cytotoxicity Studies (In Vitro)

The cytotoxic effects of nicotinonitrile derivatives have been evaluated against a range of cancer cell lines using in vitro assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). These studies reveal that the specific substitutions on the pyridine ring significantly influence the cytotoxic potency. For example, certain pyrazole-containing nicotinonitrile derivatives have shown potent cytotoxic effects against hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cell lines, with IC50 values in the low microgram per milliliter range. nih.gov

Compound DerivativeCancer Cell LineIC50 Value (µg/mL)Reference
Compound 13 (Pyrazole-Nicotinonitrile)HepG2 (Hepatocellular Carcinoma)8.78 ± 0.7 nih.gov
HeLa (Cervical Carcinoma)15.32 ± 1.2
Compound 19 (Pyrazolopyridine)HepG2 (Hepatocellular Carcinoma)5.16 ± 0.4 nih.gov
HeLa (Cervical Carcinoma)4.26 ± 0.3
Compound 14 (Substituted Pyridine)HepG2 (Hepatocellular Carcinoma)12.20 ± 1.0 nih.gov
HeLa (Cervical Carcinoma)19.44 ± 1.4
4,6-diaryl-3-cyano-2-pyridoneMCF-7 (Breast Carcinoma)7.26 µM researchgate.net

Apoptosis Induction Pathways (Molecular Level)

The antiproliferative activity of nicotinonitrile derivatives is frequently linked to the induction of apoptosis. Mechanistic studies have begun to unravel the molecular pathways involved. Evidence suggests that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Key events in apoptosis induction by these derivatives include the activation of caspases, which are the executive enzymes of apoptosis. For instance, one study reported that a specific 2-amino-cyanopyridine derivative led to a 5.6-fold increase in the level of active caspase-3. researchgate.net Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are crucial regulators of the mitochondrial apoptotic pathway. An increase in the Bax/Bcl-2 ratio, caused by the upregulation of the pro-apoptotic protein Bax and/or the downregulation of the anti-apoptotic protein Bcl-2, is a common finding that indicates a shift towards apoptosis. nih.gov Some derivatives have been shown to induce apoptosis in conjunction with the overexpression of the tumor suppressor protein p53. researchgate.net

Anti-tubulin Activity

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov A number of heterocyclic compounds have been developed as tubulin polymerization inhibitors, and nicotinonitrile derivatives have been identified as a promising scaffold for this activity. researchgate.net These agents typically bind to tubulin (often at the colchicine (B1669291) binding site), disrupting microtubule dynamics, which leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. mdpi.com

While the broader class of nicotinonitriles is recognized for this potential, specific data on the tubulin polymerization inhibitory activity of this compound derivatives, including IC50 values, is not extensively detailed in the currently available literature. However, related heterocyclic structures have shown potent inhibition. For example, a sulfanilamide-1,2,3-triazole hybrid demonstrated tubulin polymerization inhibition with an IC50 value of 2.1 µM, and certain 2-anilinopyridyl-linked oxindole (B195798) conjugates also showed potent inhibition with IC50 values in the low micromolar range. mdpi.comresearchgate.net

Molecular Basis of Antimicrobial Action (In Vitro/In Silico)

Nicotinonitrile and its related structures, such as nicotinic acid derivatives, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. mdpi.com The molecular basis of this action is believed to involve the inhibition of essential microbial enzymes.

In vitro studies determine the minimum inhibitory concentration (MIC) required to inhibit the visible growth of microorganisms. Nicotinic acid derivatives have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with some compounds exhibiting MIC values as low as 1.95 µg/mL. mdpi.com

Compound/Derivative ClassMicroorganismMIC Range (µg/mL)Reference
Nicotinic Acid Acylhydrazones (e.g., Compound 13)Staphylococcus epidermidis1.95 mdpi.com
Staphylococcus aureus (MRSA)7.81
Mannich bases of 3-hydroxy-4H-pyran-4-oneMycobacterium smegmatis8 - 16 researchgate.net
Nicotinic Acid Hydrazones (e.g., Compound 3f)Escherichia coli3.12 derpharmachemica.com
Nicotinic Acid Hydrazones (e.g., Compound 3d)Pseudomonas aeruginosa6.25 derpharmachemica.com

To understand the specific molecular interactions, in silico molecular docking studies have been performed. These computational models predict how the derivatives bind to the active sites of crucial bacterial enzymes. Common targets include enzymes involved in cell wall synthesis, DNA replication, and fatty acid synthesis. For example, docking studies have suggested that nicotinic acid derivatives can effectively bind to bacterial DNA gyrase and dihydrofolate reductase (DHFR), inhibiting their function and leading to bacterial death. mdpi.comderpharmachemica.com Other studies have identified strong binding interactions with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC), which is vital for peptidoglycan synthesis in the bacterial cell wall. nih.gov

Bacterial and Fungal Strain Susceptibility (In Vitro)

Nicotinonitrile derivatives have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic bacteria and fungi. These in vitro assessments, typically employing methods like agar (B569324) diffusion and broth microdilution, are crucial for determining the minimum inhibitory concentration (MIC) and spectrum of activity.

Several synthesized nicotinonitrile derivatives have demonstrated notable antibacterial and antifungal properties. For instance, certain novel diaryl-3-cyano-1H-pyridinone derivatives were tested against Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans and Aspergillus niger). researchgate.net Specific compounds within this series showed activity, while others were inefficient. researchgate.net Similarly, newly synthesized nicotinamide derivatives were evaluated against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella sp., and Candida albicans, with some showing good antibacterial activity compared to the standard drug Ampicillin and moderate antifungal activity compared to fluconazole.

Fluorinated nicotinonitriles and their fused pyrido[2,3‐d]pyrimidine derivatives have also been assessed. researchgate.net Some of these compounds exhibited outstanding antifungal activities, with MIC values as low as 1.95 µg/ml against Candida albicans and Aspergillis niger. researchgate.net While antibacterial activity against Gram-positive strains was modest, some derivatives showed moderate activity against Gram-negative bacteria. researchgate.net The antimicrobial activity of various other substituted nicotinonitriles has been confirmed against strains including S. aureus, B. subtilis, and A. flavus.

The data from these studies indicate that the antimicrobial and antifungal efficacy of nicotinonitrile derivatives is highly dependent on the specific substitutions and structural modifications around the core ring.

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Nicotinonitrile Derivatives

Compound Class/DerivativeTested MicroorganismObserved ActivityReference
Fluorinated Nicotinonitriles and Pyrido[2,3-d]pyrimidinesCandida albicans, Aspergillus nigerPotent antifungal activity (MIC = 1.95 µg/ml for some derivatives). researchgate.net
N-Substituted Coumarinyl Chalcone-derived NicotinonitrilesStaphylococcus aureus, Klebsiella sp.Good antibacterial activity compared to Ampicillin.
Diaryl-3-cyano-1H-pyridinone DerivativesBacillus subtilis, Escherichia coliSelect compounds showed antibacterial activity. researchgate.net
Nicotinamidine DerivativesE. coli, P. aeruginosa, S. aureus, B. megateriumScreened for activity via agar well diffusion. scienceopen.com
2-aminonicotinonitrile DerivativesM. cartusiana (land snail)Demonstrated moderate mortality effects. nih.gov

Molecular Docking to Microbial Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. jmpas.com In antimicrobial research, it is instrumental in identifying potential protein targets and elucidating the binding modes of inhibitors. Studies on nicotinonitrile derivatives have explored their interactions with various essential microbial enzymes.

A primary target for many antibacterial agents is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication. jmpas.comijper.org Docking studies of fluorinated nicotinonitrile derivatives have been performed at the DNA gyrase active site, revealing binding affinities and scores comparable to reference standards. researchgate.net Similarly, bis(indolyl)pyridine analogues, which share the core pyridine structure, were docked against bacterial targets including DNA gyrase B and DNA topoisomerase IV, identifying key binding interactions. nih.gov

Other investigated targets include thymidylate kinase , which is involved in DNA synthesis, and enzymes responsible for cell wall synthesis, such as penicillin-binding proteins (PBPs) . nih.govresearchgate.net For example, nicotinoylglycine derivatives were docked into the active site of penicillin-binding protein 3 (PBP3), suggesting a potential mechanism of inhibition. Fungal enzymes like sterol 14-alpha demethylase (CYP51) have also been used as targets in docking studies to rationalize the antifungal activity of these compounds.

These computational studies suggest that nicotinonitrile derivatives can bind to the active sites of various critical microbial enzymes, potentially disrupting essential cellular processes and leading to cell death.

Anti-biofilm Activity (Molecular Level)

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to conventional antibiotics. nih.gov Developing agents that can inhibit biofilm formation or eradicate mature biofilms is a critical area of research. Several studies have shown that nicotinonitrile derivatives possess significant anti-biofilm capabilities.

Research on fluorinated nicotinonitriles and their fused derivatives demonstrated notable anti-biofilm activity against resistant strains of Proteus mirabilis, with better results than against Pseudomonas aeruginosa. researchgate.net Another study focusing on 1,3‐phenylene‐bis‐nicotinonitrile derivatives found them to be particularly active in terms of their anti-biofilm properties when tested against several microorganisms. researchgate.net

The molecular mechanisms underlying this activity often involve the inhibition of key bacterial processes required for biofilm formation. The pyridine nucleus, a core component of nicotinonitriles, has been shown to be effective in inhibiting bacterial biofilm formation. nih.gov Docking studies of bis(indolyl)pyridine analogues suggest that their anti-biofilm mechanism may stem from the inhibition of enzymes like DNA gyrase B and topoisomerase IV, which are critical for the bacterial life cycle that includes biofilm development. nih.gov Furthermore, studies on nicotinamide derivatives have also confirmed their potential as anti-biofilm agents. researchgate.net These findings indicate that nicotinonitrile-based compounds can interfere with biofilm formation, making them promising candidates for development as anti-virulence agents. mdpi.com

Computational Approaches to Molecular Biological Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and biological targets at an atomic level. These methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds.

Molecular Docking and Scoring for Target Binding

Molecular docking simulations are widely used to predict the binding affinity and interaction patterns of nicotinonitrile derivatives with their putative microbial targets. researchgate.net The output of these simulations is often a "docking score," typically expressed in kcal/mol, which estimates the free energy of binding; a more negative score indicates a stronger and more favorable interaction. jmpas.com

Studies on various nicotinonitrile and related pyridine derivatives have reported a range of docking scores against different microbial proteins. For example, in a study of furan-azetidinone hybrids against E. coli targets, ligands were ranked according to their docking scores to identify the most promising candidates. ijper.org Docking of isonicotinoyl hydrazide derivatives against the main protease of COVID-19 yielded high-ranking scores, suggesting a strong potential for inhibition. researchgate.net The binding affinity for a series of dihydropyrimidine (B8664642) derivatives against DNA gyrase (PDB ID: 4DUH) ranged from -10.1 to -12.1 kcal/mol, indicating strong binding. jmpas.com

These docking studies not only provide a quantitative measure of binding affinity but also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking of benzoxazine (B1645224) acetamide (B32628) scaffolds against DNA gyrase B identified two crucial hydrogen bonds with residues Asn46 and Gly77. nih.gov This detailed structural information is invaluable for the structure-activity relationship (SAR) studies needed to optimize inhibitor potency.

Table 2: Molecular Docking Scores of Selected Heterocyclic Derivatives Against Microbial Targets

Compound ClassProtein Target (PDB ID)Docking Score (kcal/mol)Reference
Dihydropyrimidine DerivativesDNA Gyrase (4DUH)-10.1 to -12.1 jmpas.com
Isonicotinoyl Hydrazide DerivativesCOVID-19 Main Protease (6LU7)up to -123.23 (Moldock Score) researchgate.net
Benzoxazine Acetamide ScaffoldDNA Gyrase B (1KZN)-4.5 to -4.9 nih.gov
Nicotinamide DerivativesEnterococcus faecalis target (6QXS)Not specified, but identified best inhibitor candidate. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are crucial for validating docking poses and understanding the behavior of the ligand in the binding pocket under physiological conditions. nih.gov

MD simulations have been applied to study complexes of microbial proteins with various heterocyclic inhibitors, including those with pyridine scaffolds. nih.govresearchgate.net Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time from their initial positions. A stable, low RMSD value suggests the complex is not undergoing major conformational changes and the ligand remains stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher fluctuations in the binding site can suggest flexibility that may accommodate the ligand. mdpi.com

In a study on griseofulvin (B1672149) derivatives, MD simulations highlighted the stability of the compounds when complexed with the FtsZ protein, a prokaryotic microtubule homolog. mdpi.com Similarly, MD simulations of heterocyclic nucleoside mimetics showed that the compounds formed very stable complexes with the peptide deformylase (PDF) protein. researchgate.net These simulations provide a higher level of confidence in the computationally predicted binding modes and support the potential of these scaffolds as stable inhibitors.

Pharmacophore Modeling

Pharmacophore modeling is another key computational strategy in drug design. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule's biological activity. dovepress.com

This model can be generated in two main ways:

Ligand-Based: Derived from a set of known active molecules, identifying the common features responsible for their activity.

Structure-Based: Derived from the crystal structure of a ligand-protein complex, mapping the key interaction points within the binding site. nih.gov

Once a pharmacophore model is created, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. dovepress.com This process filters for molecules that possess the required pharmacophoric features in the correct spatial orientation, thus identifying novel scaffolds with a high probability of being active. This approach has been successfully used to identify novel inhibitors for various targets, including DNA gyrase B. nih.gov The combination of pharmacophore screening with molecular docking serves as a powerful hierarchical approach to virtual screening, enriching the final selection of candidates for experimental testing. dovepress.com

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Enhanced Functionalization

Future research will likely focus on developing more sophisticated synthetic routes to modify the core structure of 6-(Hydroxymethyl)-4-methylnicotinonitrile. The hydroxymethyl and methyl groups are prime targets for functionalization to create a diverse library of derivatives.

Key Research Objectives:

Selective Oxidation: Developing selective methods to oxidize the hydroxymethyl group to an aldehyde or a carboxylic acid, providing new synthetic handles for further reactions.

C-H Activation: Exploring C-H activation strategies for the methyl group to introduce new functional groups, a cutting-edge area in organic synthesis.

Cross-Coupling Reactions: Utilizing the pyridine (B92270) ring in various cross-coupling reactions to attach different aryl or alkyl groups, thereby modulating the electronic properties of the molecule.

Nitrile Group Transformation: Investigating the conversion of the nitrile group into other functionalities like amides, tetrazoles, or amines, which could significantly alter the compound's biological and material properties.

A promising approach involves the use of orthogonal protecting groups to selectively functionalize one part of the molecule while leaving others intact. This would allow for a step-by-step, controlled synthesis of complex derivatives. mdpi.com

Exploration of Advanced Catalytic Systems for Nicotinonitrile Synthesis

The synthesis of the nicotinonitrile scaffold itself is a key area for improvement. While classical methods like the Guareschi-Thorpe reaction exist, future efforts will be directed towards more efficient and selective catalytic systems. rsc.org

Potential Catalytic Innovations:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), could facilitate easier separation and recycling, making the synthesis more environmentally friendly. rsc.orgresearchgate.netnih.gov Research into magnetic nanocatalysts also shows promise for creating easily recoverable systems for pyridine synthesis. researchgate.netresearchgate.netresearchgate.net

Photoredox Catalysis: Employing light-driven catalytic cycles could offer milder reaction conditions and unique reactivity patterns for constructing the pyridine ring or modifying its substituents.

Biocatalysis: The use of enzymes could provide unparalleled selectivity and efficiency for specific transformations, operating under green conditions.

The table below outlines potential advanced catalytic systems and their advantages for the synthesis of substituted nicotinonitriles.

Catalytic SystemPotential AdvantagesRelevant Research Areas
Zeolites Shape selectivity, reusability, thermal stability.Thermo-catalytic conversion of biomass-derived feedstocks. rsc.orgnih.gov
Magnetic Nanoparticles Easy separation and recovery, high surface area.Multi-component reactions under solvent-free or green conditions. researchgate.netresearchgate.net
Photoredox Catalysts Mild reaction conditions, novel reaction pathways.C-H functionalization, cross-coupling reactions.
Enzymatic Catalysis High stereo- and regioselectivity, environmentally benign.Asymmetric synthesis, selective functional group transformations.

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. mdpi.comrsc.orgaip.org For this compound, these computational tools can accelerate research in several ways.

AI and ML Applications:

Predictive Modeling: ML algorithms can be trained on existing chemical databases to predict the properties, reactivity, and potential biological activity of novel derivatives of this compound. arxiv.org

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that a human chemist might overlook. rsc.orgacs.org

Reaction Optimization: Automated systems guided by ML can rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature) to find the optimal conditions for a given transformation, saving time and resources. mdpi.com

Graph neural networks (GNNs) are particularly well-suited for molecular modeling due to their ability to represent molecules in a way that captures their structural features. arxiv.orgacs.org

Discovery of New Applications in Specialized Material Science Areas

The unique electronic and structural properties of the nicotinonitrile scaffold suggest potential applications in material science. researchgate.net The ability to tune these properties through functionalization of this compound could lead to the development of novel materials.

Potential Material Science Applications:

Organic Electronics: Pyridine-based compounds are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dipole moment and charge-transport properties of this compound derivatives could be tailored for these applications.

Nonlinear Optics (NLO): Nicotinonitrile derivatives have been investigated for their NLO properties, which are crucial for applications in telecommunications and optical computing. researchgate.net

Sensors: The pyridine nitrogen and the nitrile group can act as binding sites for metal ions or other analytes. Functionalized derivatives could be developed as selective chemosensors.

Deepening Understanding of Molecular Interaction Mechanisms

A fundamental understanding of how this compound and its derivatives interact with other molecules is crucial for designing new applications, particularly in medicinal chemistry and catalysis. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. researchgate.net

Research Focus Areas:

Computational Modeling: High-level quantum chemical calculations and molecular dynamics simulations can provide insights into the preferred conformations and intermolecular binding modes of the molecule.

Spectroscopic Studies: Techniques like NMR and X-ray crystallography can be used to experimentally determine the 3D structure of the molecule and its complexes with other species.

Biological Target Interaction: For potential pharmaceutical applications, studies would focus on how derivatives bind to specific biological targets like enzymes or receptors. Nicotinonitrile derivatives have shown potential as anticancer agents by inhibiting protein kinases. nih.gov

The interplay of different intermolecular forces dictates the self-assembly of molecules in the solid state and their recognition of biological targets.

Sustainable and Scalable Production Methodologies

For any chemical compound to have a real-world impact, its synthesis must be both sustainable and scalable. nih.gov Future research will need to address the environmental footprint of producing this compound.

Key Sustainability Goals:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, minimizing waste. Multi-component reactions are a key strategy in this regard. nih.gov

Renewable Feedstocks: Investigating the synthesis of the pyridine ring from biomass-derived starting materials, such as glycerol, instead of petroleum-based sources. rsc.org

Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer better control, improved safety, and easier scalability.

The table below summarizes key green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication to Synthesis
Waste Prevention One-pot and multi-component reactions to reduce intermediate purification steps. nih.gov
Atom Economy Designing reactions where most starting materials are incorporated into the product.
Less Hazardous Synthesis Using non-toxic reagents and developing catalyst-mediated processes. nih.gov
Use of Renewable Feedstocks Synthesizing the pyridine scaffold from biomass sources like glycerol. rsc.org
Catalysis Employing recyclable catalysts to reduce waste and improve efficiency. researchgate.netresearchgate.net
Use of Safer Solvents Conducting reactions in water or under solvent-free conditions. rsc.orgnih.gov

Q & A

Basic Synthesis and Optimization

Q1: What are the established synthetic routes for 6-(Hydroxymethyl)-4-methylnicotinonitrile, and how can reaction conditions be optimized for yield and purity? Answer: The synthesis typically involves functionalization of a nicotinonitrile precursor. A common approach is the hydroxymethylation of 4-methylnicotinonitrile using formaldehyde or paraformaldehyde under basic conditions. For example:

  • Step 1: Protection of the pyridine nitrogen (e.g., using Boc groups) to prevent side reactions.
  • Step 2: Hydroxymethylation via nucleophilic addition, catalyzed by K₂CO₃ or NaH in anhydrous THF at 60–80°C .
  • Step 3: Deprotection under acidic conditions (e.g., HCl in dioxane).

Optimization Tips:

  • Use kinetic studies to identify rate-limiting steps (e.g., hydroxymethylation efficiency).
  • Monitor by TLC or HPLC to minimize byproducts like over-oxidized derivatives.
  • Yields >80% are achievable with strict moisture control and inert atmospheres .

Basic Characterization

Q2: Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound? Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 4.65 ppm (singlet, -CH₂OH), δ 2.55 ppm (singlet, 4-CH₃), and aromatic protons between δ 7.8–8.5 ppm.
    • ¹³C NMR: Carbonyl nitrile at ~115 ppm, hydroxymethyl carbon at ~60 ppm .
  • IR: Stretches at 2240 cm⁻¹ (C≡N) and 3400 cm⁻¹ (-OH).
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 177.1 (calculated for C₈H₈N₂O).

Validation: Cross-reference with simulated spectra from DFT calculations (e.g., Gaussian 16) .

Advanced Reactivity

Q3: How does the hydroxymethyl group influence the reactivity of this compound in substitution or oxidation reactions? Answer: The hydroxymethyl (-CH₂OH) group acts as a versatile handle:

  • Oxidation: Converts to a formyl (-CHO) group using MnO₂ or Swern conditions, enabling access to aldehyde intermediates for further coupling .
  • Substitution: Reacts with thiols or amines under Mitsunobu conditions (e.g., DIAD, PPh₃) to form ethers or amines .
  • Steric Effects: The 4-methyl group may hinder reactivity at the 2- and 6-positions, requiring tailored catalysts (e.g., Pd/C for hydrogenation) .

Mechanistic Insight: DFT studies reveal electron-withdrawing effects of the nitrile group enhance hydroxymethyl electrophilicity .

Biological Activity Profiling

Q4: What in vitro assays are recommended for evaluating the bioactivity of this compound? Answer:

  • Enzyme Inhibition: Screen against DPP-4 (dipeptidyl peptidase-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) and measure IC₅₀ values .
  • Antiviral Assays: Use plaque reduction assays (e.g., against influenza A/H1N1) in MDCK cells, with oseltamivir as a positive control .
  • Cytotoxicity: Test in HEK-293 cells via MTT assay to rule out nonspecific toxicity (IC₅₀ > 100 µM is desirable) .

Data Interpretation: Compare with structurally related compounds (e.g., 6-methyl vs. 6-hydroxymethyl derivatives) to assess substituent effects .

Advanced Structural Analysis

Q5: How can crystallography and computational modeling elucidate structure-activity relationships (SAR) for this compound? Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions between hydroxymethyl and nitrile groups) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking of the pyridine ring contributes to stability) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps and nucleophilic attack sites .

Case Study: A related nicotinonitrile derivative showed improved DPP-4 inhibition (IC₅₀ = 28 nM) after hydroxymethyl introduction .

Data Contradiction Resolution

Q6: How should researchers address discrepancies in reported biological activities of this compound derivatives? Answer:

  • Assay Variability: Standardize protocols (e.g., enzyme source, substrate concentration) to minimize inter-lab variability .
  • Purity Checks: Use HPLC (≥99% purity) to exclude contaminants affecting results.
  • Meta-Analysis: Compare data across >3 independent studies; e.g., conflicting DPP-4 IC₅₀ values may arise from differences in buffer pH or incubation time .

ADMET Profiling

Q7: What methodologies are used to assess the ADMET properties of this compound? Answer:

  • Absorption: Caco-2 cell permeability assays (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability).
  • Metabolism: Incubate with human liver microsomes (HLM) to identify CYP450-mediated oxidation of the hydroxymethyl group .
  • Toxicity: Ames test for mutagenicity; hERG binding assay for cardiac risk .

Key Finding: Hydroxymethyl groups generally improve solubility (logP ≈ 1.2) compared to methyl derivatives (logP ≈ 2.1) .

Comparative SAR Studies

Q8: How do structural modifications (e.g., 4-methyl vs. 4-ethyl) impact the physicochemical and biological properties of 6-hydroxymethylnicotinonitrile analogs? Answer:

  • Methyl vs. Ethyl: 4-Ethyl derivatives exhibit higher lipophilicity (ΔlogP = +0.9) but reduced DPP-4 inhibition (IC₅₀ = 120 nM vs. 59 nM for 4-methyl) due to steric hindrance .
  • Electron-Withdrawing Groups: Nitro or trifluoromethyl at the 4-position enhance electrophilicity but may reduce metabolic stability .

Design Strategy: Balance lipophilicity and steric bulk using QSAR models (e.g., CoMFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.